![molecular formula C19H28ClNO3S B12684149 (+)-2-beta-Tropan-2-ol, (-)-2-cyclopentyl-2-(2-thienyl)glycolate, hydrochloride CAS No. 64471-32-5](/img/structure/B12684149.png)
(+)-2-beta-Tropan-2-ol, (-)-2-cyclopentyl-2-(2-thienyl)glycolate, hydrochloride
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Overview
Description
(+)-2-beta-Tropan-2-ol, (-)-2-cyclopentyl-2-(2-thienyl)glycolate, hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which combines a tropane alkaloid with a thienyl glycolate moiety, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-2-beta-Tropan-2-ol, (-)-2-cyclopentyl-2-(2-thienyl)glycolate, hydrochloride typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Tropane Ring: This step involves the cyclization of a suitable precursor to form the tropane ring system.
Introduction of the Thienyl Glycolate Moiety: This is achieved through a series of reactions, including esterification and substitution reactions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt, enhancing its stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(+)-2-beta-Tropan-2-ol, (-)-2-cyclopentyl-2-(2-thienyl)glycolate, hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the tropane or thienyl glycolate moieties.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions vary depending on the desired substitution, but reagents like halogens, acids, and bases are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Therapeutic Applications
-
Neuropharmacology
- The compound is studied for its interaction with neurotransmitter systems, particularly the dopamine transporter. Its structural similarity to other tropane derivatives positions it as a potential candidate for neuroimaging and treatment of dopamine-related disorders such as Parkinson's disease and schizophrenia .
- Pain Management
- Antidepressant Effects
Binding Affinity Studies
Studies have demonstrated that (+)-2-beta-Tropan-2-ol derivatives exhibit high binding affinity to the dopamine transporter, making them valuable in neuropharmacological research. For instance, the dissociation constant (K_d) for certain derivatives has been reported in the nanomolar range, indicating strong interactions with dopaminergic systems .
Case Studies
- Dopamine Transporter Imaging
- Chronic Pain Models
Mechanism of Action
The mechanism of action of (+)-2-beta-Tropan-2-ol, (-)-2-cyclopentyl-2-(2-thienyl)glycolate, hydrochloride involves its interaction with specific molecular targets, such as muscarinic acetylcholine receptors. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to various physiological effects. The pathways involved include inhibition of acetylcholine binding, resulting in reduced cholinergic activity.
Comparison with Similar Compounds
Similar Compounds
Mazaticol: Another compound with a similar structure, known for its anticholinergic activity.
Trihexyphenidyl: A well-known anticholinergic agent used in the treatment of Parkinson’s disease.
Benztropine: Another tropane derivative with anticholinergic properties.
Uniqueness
(+)-2-beta-Tropan-2-ol, (-)-2-cyclopentyl-2-(2-thienyl)glycolate, hydrochloride is unique due to its specific combination of a tropane ring and a thienyl glycolate moiety. This structure imparts distinct pharmacological properties, making it a valuable compound for research and therapeutic applications.
Biological Activity
The compound (+)-2-beta-Tropan-2-ol, (-)-2-cyclopentyl-2-(2-thienyl)glycolate, hydrochloride is a notable member of the tropane alkaloid family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : C19H27NO3S
- Molecular Weight : 349.49 g/mol
- IUPAC Name : (1R,2R)-2-(cyclopentyl)-1-(thiophen-2-yl)ethyl 2-hydroxypropanoate
1. Anticholinergic Activity
Tropane derivatives are known for their anticholinergic properties. Studies have shown that compounds within this class can inhibit acetylcholine receptors, leading to various physiological effects such as muscle relaxation and decreased secretions. This property is particularly relevant in the context of treating conditions like motion sickness and muscle spasms.
2. Dopamine Transporter Inhibition
Research indicates that certain tropane derivatives exhibit selective inhibition of the dopamine transporter (DAT). This action may contribute to their potential use in treating disorders characterized by dopaminergic dysfunction, such as Parkinson's disease and ADHD .
3. Cytotoxicity and Cancer Research
The biological activity of tropane derivatives extends to cancer research, where they have demonstrated cytotoxic effects against various cancer cell lines. For instance, studies have shown that these compounds can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .
Case Study 1: Anticancer Activity
A study investigated the cytotoxic effects of tropane derivatives on human cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The results indicated that treatment with these compounds led to significant cell death, with IC50 values suggesting potent activity at low concentrations. The mechanism was linked to the modulation of apoptosis-related genes and increased levels of reactive oxygen species (ROS) within the cells .
Case Study 2: Neuropharmacological Effects
In another study focusing on neuropharmacological applications, the compound was tested for its effects on neurotransmitter systems. Results showed that it could modulate serotonin and norepinephrine levels in animal models, suggesting potential applications in mood disorders .
Table 1: Summary of Biological Activities
Properties
CAS No. |
64471-32-5 |
---|---|
Molecular Formula |
C19H28ClNO3S |
Molecular Weight |
385.9 g/mol |
IUPAC Name |
[(1S,2R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl] (2R)-2-cyclopentyl-2-hydroxy-2-thiophen-2-ylacetate;hydrochloride |
InChI |
InChI=1S/C19H27NO3S.ClH/c1-20-14-8-10-15(20)16(11-9-14)23-18(21)19(22,13-5-2-3-6-13)17-7-4-12-24-17;/h4,7,12-16,22H,2-3,5-6,8-11H2,1H3;1H/t14-,15-,16+,19-;/m0./s1 |
InChI Key |
IJLBTCXBESFTGK-MHEBZSRLSA-N |
Isomeric SMILES |
CN1[C@H]2CC[C@H]1[C@@H](CC2)OC(=O)[C@](C3CCCC3)(C4=CC=CS4)O.Cl |
Canonical SMILES |
CN1C2CCC1C(CC2)OC(=O)C(C3CCCC3)(C4=CC=CS4)O.Cl |
Origin of Product |
United States |
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